molecular formula C8H11N5O B1478598 5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2090149-63-4

5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B1478598
CAS RN: 2090149-63-4
M. Wt: 193.21 g/mol
InChI Key: UFGNSEDKKPKVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, 1,3,5-triazines being common . The parent molecules’ molecular formula is C3H3N3 . They have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .


Synthesis Analysis

The more common 1,3,5-isomers are prepared by trimerization of nitrile and cyanide compounds . The 1,2,3- and 1,2,4-triazines are more specialized methods . The former family of triazines can be synthesized by thermal rearrangement of 2-azidocyclopropenes . Also mainly of specialized interest, the 1,2,4-isomer is prepared from condensation of 1,2-dicarbonyl compounds with amidrazones .


Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water . 2,4,6-Tris (phenoxy)-1,3,5-triazine results when the trichloride is treated with phenol . With amines, one or more chloride is displaced .

Scientific Research Applications

Synthesis and Biological Activities of Triazines : Research on triazines, a closely related structural class, highlights their significance in medicinal chemistry. Triazines and their derivatives have been explored for their anticancer, anti-HIV, antimicrobial, and enzymatic effects. The versatility of these compounds stems from their ability to undergo various chemical reactions, making them suitable as potential drug candidates or bioactive molecules (Makki, Abdel-Rahman, & Alharbi, 2019).

Triazole Derivatives and Their Patent Landscape : The triazole class, sharing a similar heterocyclic nature, has been the focus of numerous patents for new drugs due to their wide range of biological activities. These include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new triazole derivatives is driven by the continuous search for new therapeutic agents, highlighting the importance of heterocyclic compounds in drug discovery (Ferreira et al., 2013).

Heterocyclic Compounds Bearing Triazine Scaffold : The triazine scaffold is noteworthy in medicinal chemistry due to its incorporation into compounds with a broad spectrum of biological activities. Synthetic derivatives of triazine have shown effectiveness as antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory agents. This underscores the potential of triazine-based structures as central moieties for developing future pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Eco-Friendly Synthesis of Triazine Derivatives : The eco-friendly synthesis of 1,2,4-triazine derivatives emphasizes the ongoing research into sustainable and green chemical processes for producing biologically active compounds. The abundant literature on triazines reflects their importance across various fields, including pharmaceuticals, agriculture, and material science (Rani & Kumari, 2020).

properties

IUPAC Name

5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-6-4-7-8(14)12(3-2-9)10-5-13(7)11-6/h4-5H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGNSEDKKPKVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN(C(=O)C2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.